![molecular formula C10H7F3N2O2 B2539158 Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1116691-30-5](/img/structure/B2539158.png)

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

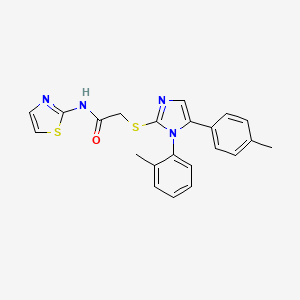

“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A detailed synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-based Nek2 inhibitors have also been reported .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been well studied and categorized in the literature .Scientific Research Applications

- Imidazo[1,2-a]pyridine derivatives, including Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate, exhibit promising antiviral properties. Researchers have investigated their efficacy against various viral infections, making them potential candidates for drug development .

- The imidazo[1,2-a]pyridine scaffold has been explored for its antifungal activity. Compounds derived from this structure may serve as novel antifungal agents, addressing the growing challenge of drug-resistant fungal infections .

- Imidazo[1,2-a]pyridines have shown antitumor effects in preclinical studies. Researchers investigate their mechanisms of action and potential use in cancer therapy. Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate could contribute to this field .

- The direct functionalization of imidazo[1,2-a]pyridine scaffolds is an efficient strategy for constructing derivatives. Researchers explore diverse synthetic methods to modify this core structure, enabling the creation of novel compounds with tailored properties .

- Recent advances have led to the development of imidazo[1,2-a]pyridine analogues as potential anti-TB (tuberculosis) compounds. These derivatives are evaluated based on their structure–activity relationship and mode of action, contributing to TB drug discovery efforts .

- The imidazo[1,2-a]pyridine scaffold is privileged in drug design due to its presence in pharmaceuticals like zolimidine (peptic ulcer), zolpidem (insomnia), and rifaximin (hepatic encephalopathy). Researchers continue to explore its diverse applications across therapeutic areas .

Antiviral Activity

Antifungal Potential

Antitumor Properties

Organic Synthesis

Drug Discovery Research

Privileged Scaffold in Medicinal Chemistry

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied in an attempt to avoid unnecessary drawing duplications .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with various biological molecules .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

properties

IUPAC Name |

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOJTUQMPJMMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)

![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)